molecular formula C14H10ClNO3 B6369619 2-(3-Carbamoyl-4-chlorophenyl)benzoic acid CAS No. 1261995-13-4

2-(3-Carbamoyl-4-chlorophenyl)benzoic acid

Cat. No.: B6369619
CAS No.: 1261995-13-4
M. Wt: 275.68 g/mol
InChI Key: JIUWUIUONTWSNA-UHFFFAOYSA-N
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Description

2-(3-Carbamoyl-4-chlorophenyl)benzoic acid is an organic compound with the molecular formula C14H10ClNO3 It is a derivative of benzoic acid, featuring a carbamoyl group and a chlorine atom attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Carbamoyl-4-chlorophenyl)benzoic acid typically involves the following steps:

    Nitration: The starting material, 4-chlorobenzoic acid, undergoes nitration to introduce a nitro group at the meta position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Carbamoylation: The amino group is converted to a carbamoyl group through a reaction with phosgene or a similar carbamoylating agent.

    Coupling: Finally, the carbamoylated intermediate is coupled with benzoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(3-Carbamoyl-4-chlorophenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbamoyl group to an amine or other derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include carboxylic acids, aldehydes, or ketones.

    Reduction: Products may include amines or other reduced derivatives.

    Substitution: Products will vary depending on the nucleophile used, resulting in different substituted phenyl derivatives.

Scientific Research Applications

2-(3-Carbamoyl-4-chlorophenyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Carbamoyl-4-chlorophenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form hydrogen bonds with active sites, while the chlorine atom may participate in halogen bonding. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Carbamoyl-4-fluorophenyl)benzoic acid
  • 2-(3-Carbamoyl-4-bromophenyl)benzoic acid
  • 2-(3-Carbamoyl-4-iodophenyl)benzoic acid

Uniqueness

2-(3-Carbamoyl-4-chlorophenyl)benzoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can enhance the compound’s ability to participate in halogen bonding, which can be advantageous in certain applications, such as drug design.

Properties

IUPAC Name

2-(3-carbamoyl-4-chlorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3/c15-12-6-5-8(7-11(12)13(16)17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H2,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUWUIUONTWSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683370
Record name 3'-Carbamoyl-4'-chloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261995-13-4
Record name 3'-Carbamoyl-4'-chloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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